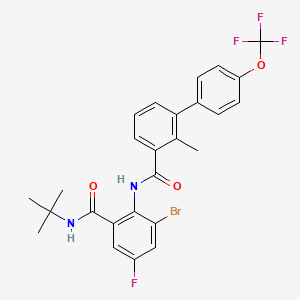
Antibacterial agent 157
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Structurally modifying known antibiotics: to circumvent bacterial resistance mechanisms.
Developing compounds: that inhibit the mechanism of antibiotic resistance.
Creating new antibacterial agents: with novel mechanisms of action.
Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of advanced chemical reactors and purification techniques to isolate the desired compound.
Chemical Reactions Analysis
Antibacterial agent 157 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents.
Substitution: Replacing one functional group with another, often using specific reagents and catalysts.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Antibacterial agent 157 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its effects on bacterial protein synthesis and potential as a therapeutic agent.
Medicine: Explored for its potential to treat bacterial infections and combat antibiotic resistance.
Industry: Utilized in the development of new antibacterial coatings and materials
Mechanism of Action
The mechanism of action of antibacterial agent 157 involves targeting bacterial protein synthesis. It interferes with the function of ribosomes, preventing the translation of essential proteins required for bacterial growth and survival . This disruption leads to the inhibition of bacterial proliferation and ultimately the death of the bacterial cells.
Comparison with Similar Compounds
Antibacterial agent 157 can be compared with other similar compounds, such as:
Beta-lactam antibiotics: These compounds inhibit bacterial cell wall synthesis.
Aminoglycosides: These drugs inhibit protein synthesis by binding to the bacterial ribosome.
Polymyxins: These natural polypeptide antibiotics disrupt bacterial cell membranes
What sets this compound apart is its unique mechanism of action, specifically targeting protein synthesis, which makes it a valuable addition to the arsenal of antibacterial agents.
Properties
Molecular Formula |
C26H23BrF4N2O3 |
|---|---|
Molecular Weight |
567.4 g/mol |
IUPAC Name |
3-bromo-N-tert-butyl-5-fluoro-2-[[2-methyl-3-[4-(trifluoromethoxy)phenyl]benzoyl]amino]benzamide |
InChI |
InChI=1S/C26H23BrF4N2O3/c1-14-18(15-8-10-17(11-9-15)36-26(29,30)31)6-5-7-19(14)23(34)32-22-20(12-16(28)13-21(22)27)24(35)33-25(2,3)4/h5-13H,1-4H3,(H,32,34)(H,33,35) |
InChI Key |
RQWPIBRBEJNVRN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1C(=O)NC2=C(C=C(C=C2Br)F)C(=O)NC(C)(C)C)C3=CC=C(C=C3)OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[[(2R,4S,5R)-5-(4-amino-2-oxo-1,3,5-triazin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12387711.png)
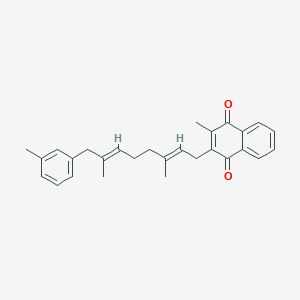
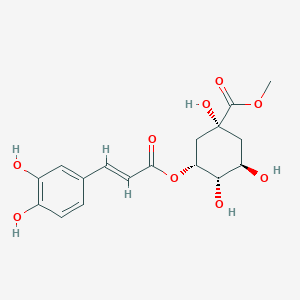
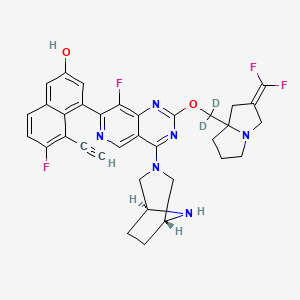
![Tetrasodium;5-[[4-[bis(2-hydroxyethyl)amino]-6-(3-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-[2-[4-[[4-[bis(2-hydroxyethyl)amino]-6-(3-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate](/img/structure/B12387742.png)

![(4R)-4-[(R)-(7-methoxy-1,3-benzodioxol-5-yl)-(3,4,5-trimethoxyphenyl)methyl]-3-methylideneoxolan-2-one](/img/structure/B12387750.png)
![[(1R,2Z,4S,9Z)-4-hydroxy-2,5,5,9-tetramethylcycloundeca-2,9-dien-1-yl] 4-hydroxybenzoate](/img/structure/B12387753.png)
![methyl 2-[1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]acetate](/img/structure/B12387757.png)
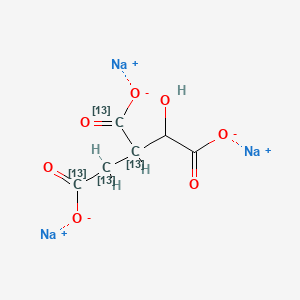
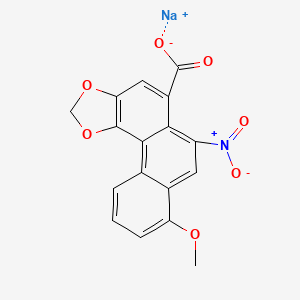
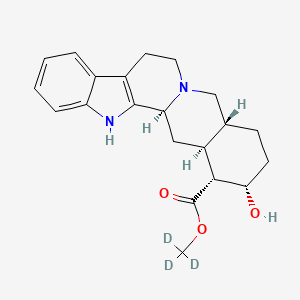
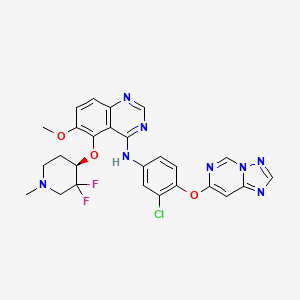
![[Lys3]-Bombesin](/img/structure/B12387792.png)
